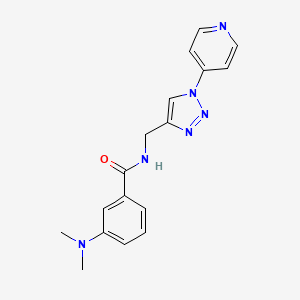

N-(4-((4-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

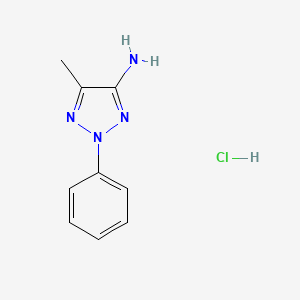

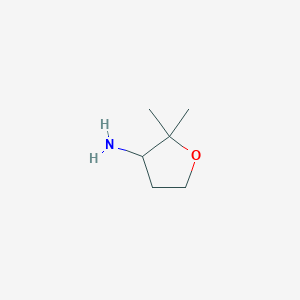

“N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide” is a chemical compound. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1 H and 13 C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by methods of IR spectroscopy, 1 H and 13 C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of similar compounds often involves reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often confirmed by methods of IR spectroscopy, 1 H and 13 C NMR spectroscopy, and X-ray structural analysis .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Der Pyrrolidinring innerhalb dieser Verbindung dient als vielseitiges Gerüst für die Arzneimittelforschung. Medizinalchemiker nutzen häufig seine einzigartigen Eigenschaften:

- Pseudorotation: Die Nicht-Planarität des Pyrrolidinrings (bezeichnet als „Pseudorotation“) verbessert die dreidimensionale Abdeckung .

Antibakterielle Aktivität

In Anbetracht des Piperazin-Restes sind antimikrobielle Untersuchungen gerechtfertigt. Die Interaktionen der Verbindung mit bakteriellen oder fungalen Zielen könnten untersucht werden .

Wirkmechanismus

Target of Action

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence metabolic processes . Its inhibitory effects on various enzymes can lead to changes in biochemical pathways .

Biochemical Pathways

N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide affects several biochemical pathways due to its wide range of targets . For instance, by inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), affecting pathways that are regulated by this second messenger . By inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle .

Pharmacokinetics

Pyrrolidine derivatives are generally well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability .

Result of Action

The molecular and cellular effects of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide’s action depend on the specific target and the tissue in which the target is expressed . For example, its antagonistic action on the vanilloid receptor 1 can lead to reduced pain perception . Its inhibitory action on enzymes can lead to changes in the concentrations of substrates and products of these enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-((4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)propionamide. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, the presence of other substances, such as inhibitors or inducers of enzymes that metabolize the compound, can influence its pharmacokinetics and thus its efficacy .

Zukünftige Richtungen

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

Eigenschaften

IUPAC Name |

N-[4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S/c1-2-21(28)24-17-5-7-18(8-6-17)31(29,30)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-3-4-10-25/h5-8,15-16H,2-4,9-14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDGTRZFCNKGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)

![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)